1-(4-Chloro-2-fluorophenyl)-2-methylpropan-2-ol
Overview
Description
1-(4-Chloro-2-fluorophenyl)-2-methylpropan-2-ol is an organic compound characterized by the presence of a chloro and fluoro-substituted phenyl group attached to a tertiary alcohol
Preparation Methods
The synthesis of 1-(4-Chloro-2-fluorophenyl)-2-methylpropan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-2-fluorobenzene and acetone.
Grignard Reaction: The 4-chloro-2-fluorobenzene is reacted with magnesium in the presence of anhydrous ether to form the Grignard reagent.
Addition Reaction: The Grignard reagent is then reacted with acetone to form the desired tertiary alcohol, this compound.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
1-(4-Chloro-2-fluorophenyl)-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound back to its corresponding hydrocarbon using reducing agents like lithium aluminum hydride.
Substitution: The chloro and fluoro groups on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Esterification: The hydroxyl group can react with carboxylic acids or acid chlorides to form esters.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure optimal reaction rates and yields.
Scientific Research Applications
1-(4-Chloro-2-fluorophenyl)-2-methylpropan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with specific therapeutic targets.
Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-2-fluorophenyl)-2-methylpropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of enzyme activity, receptor binding, or alteration of cellular signaling processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
1-(4-Chloro-2-fluorophenyl)-2-methylpropan-2-ol can be compared with similar compounds such as:
1-(4-Chloro-2-fluorophenyl)ethanol: This compound has a similar structure but lacks the methyl group on the tertiary carbon, resulting in different chemical and physical properties.
4-Chloro-2-fluorobenzenemethanol: This compound has a methanol group instead of the tertiary alcohol, leading to different reactivity and applications.
4-Bromo-3-(5’-Carboxy-4’-Chloro-2’-Fluorophenyl)-1-Methyl-5-Trifluoromethyl-Pyrazol: This compound has a more complex structure with additional functional groups, making it suitable for different applications and studies.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chloro and fluoro groups, which impart distinct chemical properties and reactivity.
Properties
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-2-methylpropan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClFO/c1-10(2,13)6-7-3-4-8(11)5-9(7)12/h3-5,13H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORHWMHFVVNURKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=C(C=C(C=C1)Cl)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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